



TDI-11055 in MLL-rearranged Leukemia: A Technical Guide

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Compound of Interest		
Compound Name:	TDI-11055	
Cat. No.:	B12363261	Get Quote

Executive Summary: Acute Myeloid Leukemia (AML) with Mixed-Lineage Leukemia (MLL) gene rearrangements is an aggressive hematologic malignancy with a poor prognosis. A critical dependency in this leukemia subtype is the chromatin reader protein Eleven-nineteen leukemia (ENL), which recognizes acetylated histone marks via its YEATS domain to drive oncogenic gene expression. **TDI-11055** is a potent, selective, and orally bioavailable small-molecule inhibitor designed to target the ENL YEATS domain. By competitively blocking the interaction between ENL and acylated histones, **TDI-11055** displaces ENL and its associated transcriptional machinery from chromatin. This leads to the suppression of key leukemogenic genes, such as MYC and HOXA9, inducing cellular differentiation and potently inhibiting leukemia progression in both in vitro and in vivo models of MLL-rearranged and NPM1-mutated AML. This document provides a comprehensive technical overview of **TDI-11055**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction: Targeting ENL in MLL-rearranged Leukemia

MLL-rearranged (MLL-r) leukemias are characterized by chromosomal translocations involving the KMT2A (MLL1) gene.[1] The resulting MLL fusion proteins are potent oncogenic drivers that require co-factors to activate target genes essential for leukemogenesis.[2][3] One such essential co-factor is the ENL protein.[1] ENL contains a YEATS domain that functions as an epigenetic "reader," specifically recognizing acetylated lysine residues on histone tails.[1][4] Upon binding to these acetylation marks, ENL recruits transcriptional elongation complexes,



including the Super Elongation Complex (SEC) and DOT1L, to the promoters of target genes, driving their expression.[1][4] In MLL-r and NPM1-mutated AML, wild-type ENL is essential for maintaining the oncogenic transcriptional program.[1][5] Therefore, inhibiting the reader function of the ENL YEATS domain presents a promising therapeutic strategy for these molecularly defined AML subsets.[4][5]

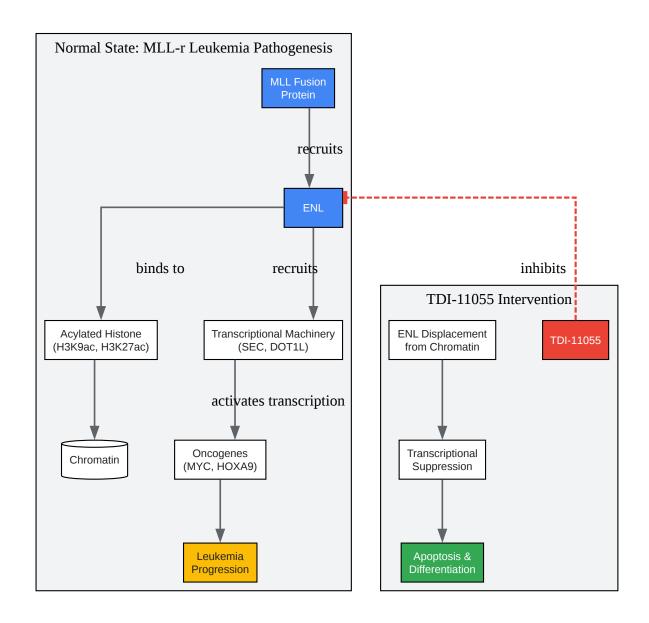
TDI-11055: A Potent and Selective ENL YEATS Inhibitor

TDI-11055 was developed through structure-guided optimization of a previously reported chemical probe, SGC-iMLLT.[4][6] The goal was to improve drug-like properties, particularly metabolic stability and oral bioavailability, to enable robust in vivo studies.[4][7] The resulting compound, **TDI-11055**, is a potent and orally bioavailable inhibitor that effectively displaces ENL from chromatin by blocking its YEATS domain from interacting with acylated histones.[5][8]

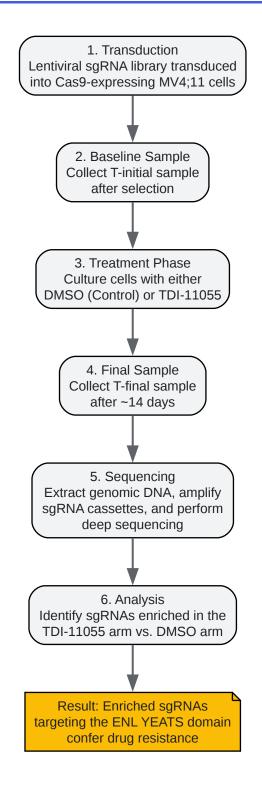
Mechanism of Action

TDI-11055 functions as a competitive inhibitor, binding directly to the acyl-lysine binding pocket within the ENL YEATS domain.[4][6] This direct binding prevents ENL from recognizing acetylated histones on chromatin.[5] As a consequence, ENL and the transcriptional machinery it recruits are displaced from the promoters of key oncogenic genes.[1][4] This leads to a rapid decrease in transcription elongation, suppression of critical AML driver genes like MYC, MYB, and the HOXA cluster, and subsequent induction of myeloid differentiation and apoptosis in sensitive leukemia cells.[4][9]









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